2-Cyano-3-methyl-benzenesulfonamide
Description
2-Cyano-3-methyl-benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) functional group at position 1, a cyano (-CN) substituent at position 2, and a methyl (-CH₃) group at position 3 on the benzene ring. The electron-withdrawing cyano group likely enhances the electrophilic character of the aromatic ring, influencing reactivity and intermolecular interactions, while the methyl group contributes steric effects and lipophilicity.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-3-2-4-8(7(6)5-9)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
AHJDVNVLJKOTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Cyano-3-methyl-benzenesulfonamide and related benzenesulfonamide derivatives:
Key Observations:
- Electronic Effects: The cyano group in 2-Cyano-3-methyl-benzenesulfonamide distinguishes it from chlorinated or amino-substituted analogs.
- Solubility: The absence of polar groups (e.g., -COOH or -NH₂) in 2-Cyano-3-methyl-benzenesulfonamide may reduce aqueous solubility compared to analogs like 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid or 3-Amino-N-(2-chlorophenyl)benzenesulfonamide .
- Biological Activity: Pyrazole-containing analogs (e.g., ) exhibit enhanced aromatic stacking in protein binding sites, whereas 2-Cyano-3-methyl-benzenesulfonamide’s compact structure may favor penetration into hydrophobic domains.
Research Findings and Limitations
- Structural Insights: X-ray data for dichlorobenzenesulfonamides reveal planar sulfonamide geometries, suggesting similar conformations in 2-Cyano-3-methyl-benzenesulfonamide.
- Synthetic Routes : Methods such as Suzuki coupling (used for pyrazole analogs ) could be adapted for synthesizing the target compound, though the -CN group may require specialized nitrile-forming reactions.
- Gaps in Data: Direct pharmacological or crystallographic studies on 2-Cyano-3-methyl-benzenesulfonamide are absent in the provided evidence. Comparative inferences rely on substituent effects observed in analogs.
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